molecular formula C11H22N2O3 B13028796 tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate

Cat. No.: B13028796
M. Wt: 230.30 g/mol
InChI Key: BZEQVAJFRNQUDE-IUCAKERBSA-N
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Description

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a versatile azepane-based chemical building block protected by a Boc (tert-butoxycarbonyl) group, making it a valuable intermediate for researchers in medicinal and organic chemistry. Its structure, featuring both amino and hydroxy functional groups on the azepane ring, allows for extensive synthetic modification and is instrumental in the synthesis of more complex molecules. This compound is part of a class of scaffolds that are frequently employed in drug discovery efforts, particularly in the exploration of kinase inhibitors and other therapeutically relevant targets . The presence of multiple stereocenters is critical for creating molecules with specific three-dimensional profiles, which can be essential for achieving desired target selectivity and potency. As a key synthetic intermediate, it is strictly intended for laboratory research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (4S,5S)-4-amino-5-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-8(12)9(14)5-7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9-/m0/s1

InChI Key

BZEQVAJFRNQUDE-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](CC1)O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the azepane ring system with the desired stereochemistry.
  • Introduction of amino and hydroxy substituents in trans configuration.
  • Protection of amino group via tert-butyl carbamate (Boc) to yield the tert-butyl ester.
  • Selective functional group transformations to install hydroxy and amino groups.
  • Use of protecting groups and selective deprotection steps to maintain stereochemical integrity.

Detailed Synthetic Routes

Lactone Ring Opening and Functionalization (Patent WO2014200786A1)
  • A key step involves ring-opening of a lactone intermediate to introduce the amino and hydroxy groups on the azepane ring.
  • Reaction conditions for nucleophilic substitution use thiols such as 2-mercaptoacetic acid, with equivalents ranging from 3 to 6 per compound equivalent.
  • Temperature control is critical: reactions are typically conducted between 30°C to 90°C, preferably 45°C to 70°C, over 18 to 30 hours to ensure full conversion and stereoselectivity.
  • Solvents such as tetrahydrofuran (THF) are preferred for these transformations due to their ability to dissolve reagents and maintain reaction homogeneity.
  • Boc-protection of the amino group is achieved using reagents like trimethylsilyl iodide (TMSI) in combination with silylating agents (e.g., BSA or TFBSA) at low temperatures (-10°C to 25°C) to avoid racemization and side reactions.
  • The Boc group is introduced to protect the amino group during subsequent synthetic steps and is removed under controlled acidic conditions when needed.
One-Pot Synthesis of trans-4-Amino Cyclohexane Derivatives (Patent WO2017134212A1)
  • A one-pot hydrogenation and Boc-protection process is reported for the preparation of trans-4-amino derivatives, which can be adapted for azepane analogs.
  • Catalytic hydrogenation using 5% Ru/Al2O3 under 15 bar hydrogen pressure at 100°C for 28 hours achieves cis/trans isomerization favoring the trans isomer (cis:trans ratio ~1:4.2).
  • Subsequent Boc-protection is performed in situ by adding Boc anhydride and stirring at room temperature for 20 hours.
  • Purification involves filtration of catalyst, solvent evaporation, and extraction with dichloromethane and acid-base workup to isolate the tert-butyl protected trans-amino acid derivative with high purity (up to 99.1%) and yields around 62%.
Esterification and Protection from L-Pyroglutamic Acid Derivatives (Research Article PMC9879311)
  • Starting from commercially available L-pyroglutamic acid, tert-butyl esterification is performed using tert-butyl acetate in the presence of perchloric acid to yield tert-butyl ester intermediates (~70% yield).
  • Boc-protection of amide nitrogen follows, producing Boc-protected esters (~87% yield).
  • Introduction of methylene groups and selective ring opening with LiOH allows installation of hydroxy and amino functionalities while preserving the tert-butyl ester.
  • Final amide coupling with ammonium chloride or amines yields tert-butyl esters of amino-hydroxy azepane derivatives.
  • This route emphasizes the preservation of stereochemistry and functional group compatibility throughout the multi-step synthesis.

Comparative Data Table of Key Preparation Steps

Step Description Reagents/Conditions Temperature Range Yield (%) Notes
Lactone ring opening with thiol nucleophile 2-mercaptoacetic acid (3-6 equiv), THF 45°C - 70°C, 18-30 h Not specified Stereoselective introduction of amino/hydroxy groups
Boc protection of amino group TMSI (0.2-1.5 equiv), BSA or TFBSA, MeCN/DCM -10°C to 25°C High (near quantitative) Protects amino group, avoids racemization
Catalytic hydrogenation & Boc protection 5% Ru/Al2O3, H2 (15 bar), Boc anhydride 100°C, 28 h; then RT, 20 h 62-70% One-pot process yielding trans isomer
Esterification of L-pyroglutamic acid tert-butyl acetate, perchloric acid RT 70 Starting material for azepane derivatives
Ring opening and amide coupling LiOH, ammonium chloride or amines RT 67-87 Maintains tert-butyl ester, installs amino/hydroxy

Research Findings and Optimization Notes

  • Temperature and Time: Maintaining reaction temperatures within specified ranges (30-90°C for nucleophilic substitutions, low temperatures for Boc protection) is critical to maximize yield and stereoselectivity.
  • Reagent Equivalents: Using excess nucleophiles (3-6 equivalents) ensures complete conversion without significant side reactions.
  • Solvent Choice: THF and MeCN/DCM mixtures provide optimal solubility and reaction control for sensitive intermediates.
  • Catalyst and Hydrogen Pressure: For hydrogenation steps, Ru-based catalysts under elevated hydrogen pressure favor trans isomer formation, crucial for the desired stereochemistry.
  • Purification: Acid-base extraction and filtration steps are essential to isolate pure tert-butyl protected trans-4-amino-5-hydroxyazepane-1-carboxylate with high purity (>99%).
  • Protecting Group Strategy: Boc protection is preferred due to its stability under various reaction conditions and facile removal using TMSI or trifluoroacetic acid without compromising stereochemistry.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may yield primary or secondary amines.

Scientific Research Applications

tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Functional Groups Potential Applications
tert-Butyl trans-4-amino-5-hydroxyazepane-1-carboxylate Not provided Trans-4-amino, 5-hydroxy Boc, amine, hydroxyl Chiral intermediates, drug discovery
tert-Butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate 1785523-74-1 4,4-difluoro, 5-hydroxy Boc, hydroxyl, fluorine substituents Fluorinated drug candidates
tert-Butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)-1,4-diazepane-1-carboxylate Not provided 5-bromo-thiadiazole, diazepane ring Boc, bromine, thiadiazole, diazepane Cross-coupling reactions, agrochemicals
tert-Butyl 5-((5-butyl-...)-dihydropyridazin-4-yl)amino)-3,4-dihydroisoquinoline-2(1H)-carboxylate Not provided Butyl-pyridazinyl, dihydroisoquinoline Boc, pyridazine, isoquinoline Kinase inhibitors, anticancer agents

Notes:

  • Fluorine Substituents: The difluoro analog (CAS 1785523-74-1) introduces electronegative fluorine atoms at position 4, likely enhancing metabolic stability and altering lipophilicity compared to the amino-hydroxy derivative. However, its discontinued status suggests challenges in synthesis or stability .
  • Bromine-Thiadiazole Modification : The bromothiadiazole-substituted diazepane derivative features a bulkier, electron-deficient heterocycle, enabling participation in Suzuki-Miyaura cross-coupling reactions. The diazepane ring (vs. azepane) may confer distinct conformational flexibility .

Physicochemical Properties

  • Reactivity: Unlike tert-butyl hydroperoxide (), which reacts weakly in ROS assays, the target compound’s amino and hydroxyl groups may enable nucleophilic reactions or hydrogen-bonding interactions in biological systems.

Biological Activity

Tert-butyl trans-4-amino-5-hydroxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 232.29 g/mol

The presence of the tert-butyl group and the amino and hydroxy functionalities contributes to its biological activity, particularly in neurological contexts.

This compound exhibits several mechanisms of action, primarily as an enzyme inhibitor. It has been shown to inhibit β-secretase and acetylcholinesterase, which are critical in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes prevents amyloid beta peptide aggregation, a key factor in the development of neurodegenerative conditions.

Enzyme Inhibition

Research indicates that this compound effectively inhibits β-secretase with an IC50 value of approximately 15.4 nM, showcasing its potential as a therapeutic agent in Alzheimer's disease management . Additionally, it inhibits acetylcholinesterase with a Ki value of 0.17 μM, further supporting its role in enhancing cholinergic transmission.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid beta-induced toxicity. When treated with amyloid beta 1-42, astrocyte cell viability decreased significantly; however, co-treatment with the compound improved cell viability from 43.78% to 62.98% .

Study 1: In Vitro Neuroprotection

In a controlled study, astrocytes were exposed to amyloid beta 1-42 peptides to assess cell viability and inflammatory markers. The results indicated that treatment with this compound reduced TNF-α production and oxidative stress markers compared to untreated controls.

Treatment TypeCell Viability (%)TNF-α Levels (pg/mL)
Control10010
Aβ 1-42 alone43.7825
Aβ 1-42 + Compound62.9815

Study 2: In Vivo Efficacy

In vivo experiments conducted on rat models showed that while this compound had some protective effects against cognitive decline induced by scopolamine, it did not achieve statistical significance compared to established treatments like galantamine .

Comparative Analysis with Similar Compounds

When compared to other compounds with similar structures, such as M4 (a derivative compound), this compound shows unique properties due to its specific substitutions which enhance its reactivity and biological activity.

Compound Nameβ-secretase IC50 (nM)Acetylcholinesterase Ki (μM)
This compound15.40.17
M4Not specifiedNot specified

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